molecular formula C24H25N7O2 B6548577 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 946285-35-4

1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6548577
CAS No.: 946285-35-4
M. Wt: 443.5 g/mol
InChI Key: XYBGCHROGSMFSK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a ketone. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in medicinal chemistry, known for its versatility in binding to various biological targets. The methoxyphenyl groups could potentially contribute to the lipophilicity of the molecule, which could affect its pharmacokinetic properties.


Chemical Reactions Analysis

Triazolopyrimidines can undergo various reactions depending on the conditions and reagents used. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .

Future Directions

Further studies could focus on optimizing the structure of the compound to improve its activity and selectivity towards its biological target. This could involve modifying the triazolopyrimidine core or the substituents on the piperazine ring .

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGCHROGSMFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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